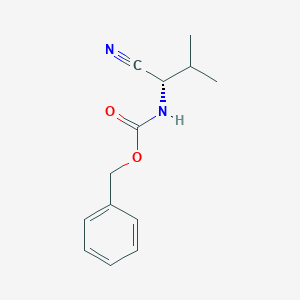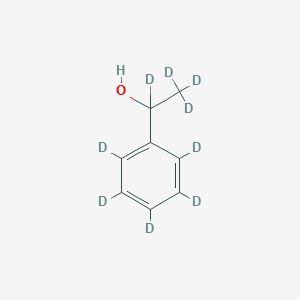
3-(Benzyloxy)-6-methylpyridazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various strategies, including the reaction of chloro oximes with enol ethers , the Mannich reaction using different starting materials , and the reaction of acylpyruvic acids with amino-substituted phenols . For instance, the synthesis of novel benzoxazine monomers from bioresources, such as furfurylamine, is highlighted, which is of interest for sustainable development .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, a dihydro-1,3,2H-benzoxazine derivative was found to adopt a half-chair conformation to maintain planarity within the benzoxazine ring . The intermolecular interactions, such as C–H···N and C–H···O, play a significant role in the crystal packing of these molecules .
Chemical Reactions Analysis
Chemical reactions of related compounds include the acid-catalyzed rearrangement of oxazines to different products , the Beckmann rearrangement of oximes , and the silver-catalyzed domino approach for the synthesis of fused heterocycles . These reactions are crucial for modifying the structure and potentially the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the solvatochromic and photochromic characteristics of spirooxazines are strongly dependent on the substitution pattern . The photophysical properties of benzoxazine derivatives have been investigated, revealing the influence of structural features and molecular orbitals on absorption-and-emission characteristics .
Applications De Recherche Scientifique
Cardiovascular Research
A study by Combs et al. (1990) on 6-benzoxazinylpyridazin-3-ones, a class of compounds similar to 3-(Benzyloxy)-6-methylpyridazine, demonstrated their role in cardiovascular research. These compounds showed potent and selective inhibition of cardiac phosphodiesterase (PDE) fraction III, indicating potential as cardiotonic agents for treating congestive heart failure (Combs et al., 1990).
Neuropharmacology
Carling et al. (2004) explored compounds including 6-benzyloxy-3-(4-methoxy)phenyl-1,2,4-triazolo[3,4-a]phthalazine, which have structural similarities to 3-(Benzyloxy)-6-methylpyridazine. These studies focused on their binding selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes, highlighting their importance in neuropharmacological research (Carling et al., 2004).
Chemical Synthesis and Reactions
Faragher and Gilchrist (1979) studied the thermal and acid-catalyzed rearrangements of compounds including 3-arylcyclopent[e]oxazines. Their research contributes to understanding the chemical behavior of related compounds such as 3-(Benzyloxy)-6-methylpyridazine (Faragher & Gilchrist, 1979).
Pharmacokinetics and Anti-Fibrosis Potential
Kim et al. (2008) investigated the pharmacokinetics of a novel ALK5 inhibitor with a structure including 6-methylpyridin-2-yl, a moiety found in 3-(Benzyloxy)-6-methylpyridazine. This research is significant for understanding the potential of similar compounds in treating fibrosis and other diseases (Kim et al., 2008).
Polymer Science
In the field of polymer science, Shibayama et al. (2014) synthesized and studied the properties of polybenzoxazines containing a pyridyl group. This research is relevant to understanding the material properties of related compounds like 3-(Benzyloxy)-6-methylpyridazine (Shibayama et al., 2014).
Mécanisme D'action
Target of Action
It’s known that benzylic compounds often interact with enzymes and receptors in the body, particularly those involved in oxidation and reduction reactions .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical pathways, including those involving oxidation and reduction reactions .
Result of Action
Benzylic compounds are known to undergo various reactions that can lead to changes in their molecular structure, potentially altering their interaction with their targets and resulting in various cellular effects .
Action Environment
The action of 3-(Benzyloxy)-6-methylpyridazine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .
Propriétés
IUPAC Name |
3-methyl-6-phenylmethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZFXIGWMRGKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289827 | |
| Record name | 3-(benzyloxy)-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-6-methylpyridazine | |
CAS RN |
6958-54-9 | |
| Record name | 6958-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzyloxy)-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)